molecular formula C21H26ClN3O2 B6579612 N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2-(2-methylphenoxy)acetamide CAS No. 1049416-52-5

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2-(2-methylphenoxy)acetamide

Cat. No. B6579612
CAS RN: 1049416-52-5
M. Wt: 387.9 g/mol
InChI Key: ONCQHLQXTGHRTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a potent and selective D4 dopamine receptor ligand . It is also known as a Cetirizine Related Compound .


Synthesis Analysis

The compound can be synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine . A process for its synthesis has been patented, which involves the preparation of 2-[2-[4-(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy acetic acid .


Molecular Structure Analysis

The molecular formula of the compound is C21H26ClN3O2 . The compound may exist in the levorotatory form, the dextrorotatory form, or a mixture of the levorotatory and dextrorotatory forms .


Chemical Reactions Analysis

The compound can undergo hydrolysis, converting to a corresponding phenoxy acid . It can also couple with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 373.88 . It is soluble in DMSO but insoluble in water .

Scientific Research Applications

N-CPPA has been studied for its potential applications in scientific research. It has been used as a model compound for studying enzyme inhibition and enzyme-substrate interactions. Additionally, N-CPPA has been studied for its potential as an anti-inflammatory agent, and has been used in studies of neurodegenerative diseases and cancer.

Mechanism of Action

Target of Action

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2-(2-methylphenoxy)acetamide, also known as F5264-0530, VU0639958-1, or CCG-296996, is a potent and selective ligand for the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The D4 receptor subtype is one of five subtypes of dopamine receptors and has a high affinity for dopamine, a neurotransmitter that is critical in controlling the start and stop of voluntary and involuntary movements .

Mode of Action

The compound interacts with its target, the D4 dopamine receptor, by binding to it. This binding event triggers a series of biochemical reactions that lead to the activation or inhibition of downstream signaling pathways

Biochemical Pathways

Upon binding to the D4 dopamine receptor, the compound can affect several biochemical pathways. These pathways are primarily involved in the regulation of neurotransmission, motor control, reward, and the release of various hormones . The downstream effects of these pathways can influence a variety of physiological processes, including mood, behavior, and motor activity.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the D4 dopamine receptor. By modulating the activity of this receptor, the compound can influence a variety of cellular processes, including neurotransmission and hormone release . These effects can, in turn, have significant impacts on physiological functions such as mood, behavior, and motor control.

Advantages and Limitations for Lab Experiments

N-CPPA has several advantages for use in laboratory experiments. It is relatively easy to synthesize in a laboratory, and can be used as a model compound for studying enzyme inhibition and enzyme-substrate interactions. Additionally, N-CPPA has been studied for its potential as an anti-inflammatory and neuroprotective agent, making it a useful tool for studying diseases such as neurodegenerative diseases and cancer. However, N-CPPA has some limitations for use in laboratory experiments. It is not yet fully understood how N-CPPA interacts with enzymes, and further research is needed to elucidate its mechanism of action. Additionally, N-CPPA has not yet been tested in humans, and its potential as an anti-inflammatory and neuroprotective agent is still under investigation.

Future Directions

N-CPPA has potential applications in scientific research, and further research is needed to elucidate its mechanism of action and to study its potential as an anti-inflammatory and neuroprotective agent. Additionally, further research is needed to investigate the potential of N-CPPA as an inhibitor of the enzyme acetylcholinesterase, and to study its potential as a therapeutic agent for diseases such as neurodegenerative diseases and cancer. Additionally, further research is needed to develop improved synthesis methods for N-CPPA, as well as to develop new applications for N-CPPA in scientific research.

Synthesis Methods

N-CPPA can be synthesized in a laboratory through the condensation of 4-chlorophenyl piperazine and 2-methylphenoxyacetic acid. This reaction occurs in an aqueous solution of sodium hydroxide at a temperature of 80-90°C. The reaction is then quenched with hydrochloric acid, and the resulting compound is purified through recrystallization.

properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2/c1-17-4-2-3-5-20(17)27-16-21(26)23-10-11-24-12-14-25(15-13-24)19-8-6-18(22)7-9-19/h2-9H,10-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCQHLQXTGHRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.